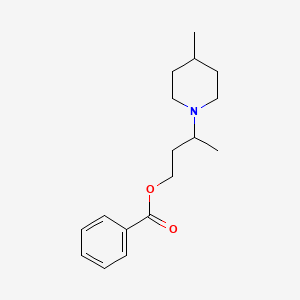![molecular formula C14H21NO2 B14497863 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-85-4](/img/structure/B14497863.png)
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the pyrrolidine ring, followed by reduction and subsequent functionalization to introduce the propanol side chain .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol
- 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine)
Comparison: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
65021-85-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-8-6-13(7-9-14)15-10-2-4-12(15)5-3-11-16/h6-9,12,16H,2-5,10-11H2,1H3 |
InChI Key |
AHHHWLZDGQRIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


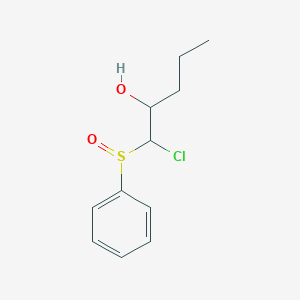
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
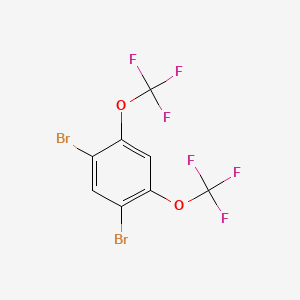
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
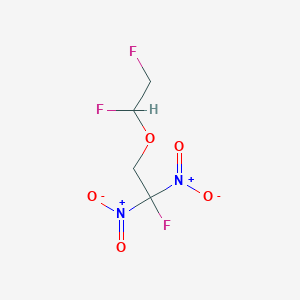
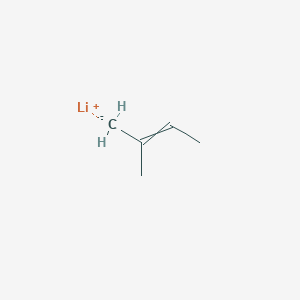
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

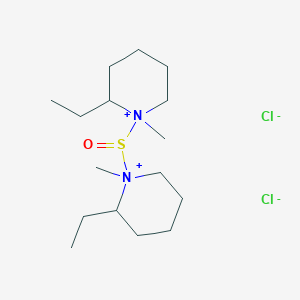
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
